![molecular formula C13H13ClN2 B1446346 [(4-Chlorophenyl)phenylmethyl]-hydrazine CAS No. 1602832-45-0](/img/structure/B1446346.png)
[(4-Chlorophenyl)phenylmethyl]-hydrazine
Descripción general
Descripción
“[(4-Chlorophenyl)phenylmethyl]-hydrazine” is a chemical compound that has been studied for its potential use in medicinal chemistry . It is an orally active and selective H1-receptor antagonist . It is also a potential carcinogen .
Synthesis Analysis
A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . The target compounds were designed and synthesized where part C of levocetirizine was replaced with sulfonamides, part A was unchanged, and part B was kept either two or three carbons long .
Molecular Structure Analysis
The empirical formula of “[(4-Chlorophenyl)phenylmethyl]-hydrazine” is C17H19ClN2 . Its molecular weight is 286.80 .
Chemical Reactions Analysis
The compound has been used in the synthesis of a series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives . These derivatives have shown significant effects on both allergic asthma and allergic itching .
Physical And Chemical Properties Analysis
The compound is a white, crystalline powder and is water soluble . Its melting point is between 65-70 °C (lit.) .
Aplicaciones Científicas De Investigación
Detection of Water Pollutants
The compound [(4-Chlorophenyl)phenylmethyl]-hydrazine can be indirectly related to environmental monitoring through research on hydrazine and 4-chlorophenol, which are significant water pollutants. A study utilized a novel electro-catalyst mediator in a carbon paste matrix to measure hydrazine in the presence of 4-chlorophenol, showing potential applications in the detection and determination of these compounds in water sources. This approach highlights the importance of identifying and quantifying environmental pollutants to protect human health (Tahernejad-Javazmi et al., 2018).
Chemical Synthesis and Antimicrobial Agents
Synthesis of Antimicrobial Compounds
Another application involves the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating antimicrobial properties. The compound underwent various chemical reactions to produce derivatives with potential antimicrobial activity, highlighting its use in developing new therapeutic agents (Sah et al., 2014).
Anticancer Research
Development of Anticancer Agents
In the realm of pharmacological research, derivatives of [(4-Chlorophenyl)phenylmethyl]-hydrazine have been explored for their anticancer activity. For instance, synthesis and pharmacological evaluation of novel thiadiazoles and thiazoles incorporating a pyrazole moiety were conducted. These derivatives showed promising anticancer activities, particularly against breast carcinoma cell lines, indicating the potential of such compounds in cancer therapy (Gomha et al., 2014).
Advanced Materials and NLO Properties
Nonlinear Optical (NLO) Materials
Research on asymmetrical azines, which could be structurally related to [(4-Chlorophenyl)phenylmethyl]-hydrazine, has demonstrated their potential in creating advanced materials with nonlinear optical properties. This indicates applications in optics and photonics, where such materials could be used in the development of optical switches, modulators, and other photonic devices (Ganga & Sankaran, 2020).
Drug Development
Anticonvulsant Activity
A study on the synthesis and anticonvulsant activity of 2, 4-dinitrophenyl hydrazones and hydrazide-hydrazones, structurally related compounds, highlights the potential of [(4-Chlorophenyl)phenylmethyl]-hydrazine derivatives in the development of new anticonvulsant drugs. These compounds were evaluated in models of seizure and showed promising results, suggesting their utility in treating seizure disorders (Vishnoi et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(4-chlorophenyl)-phenylmethyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-12-8-6-11(7-9-12)13(16-15)10-4-2-1-3-5-10/h1-9,13,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVUVPMLOWJDPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chlorophenyl)phenylmethyl]-hydrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



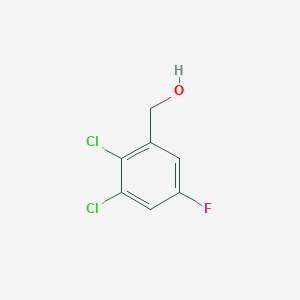
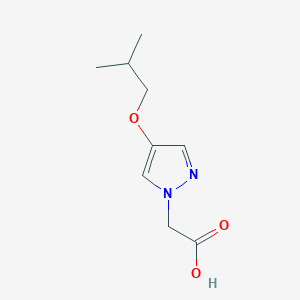
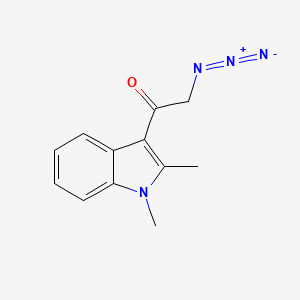
![tert-butyl N-[1-[(4-bromophenoxy)methyl]cyclopropyl]carbamate](/img/structure/B1446269.png)
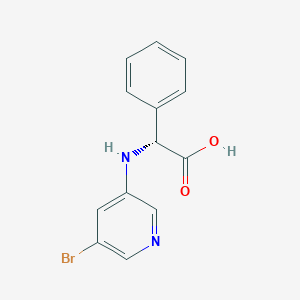
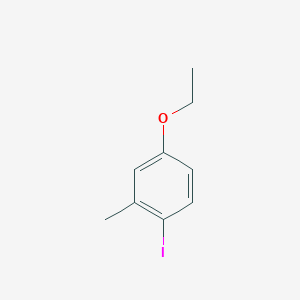
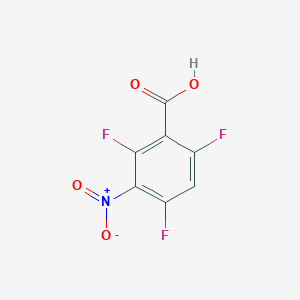
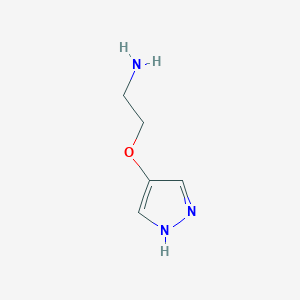
![(2-Bromo-6-hydroxy-4-methylphenyl)[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]methanone](/img/structure/B1446279.png)
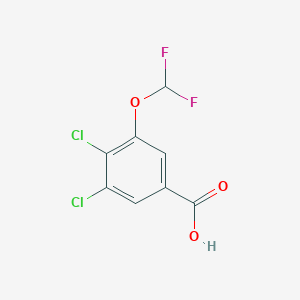
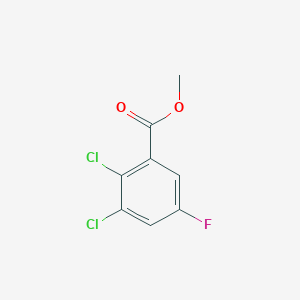
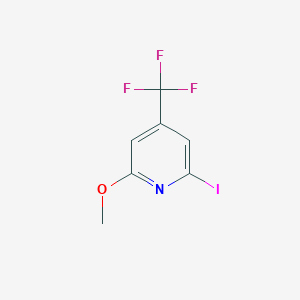
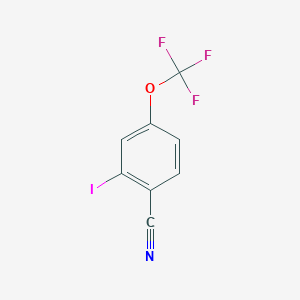
![6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446285.png)